3-(Dimethylamino)-1-(3-methoxyphenyl)propan-1-one hydrochloride is a chemical compound with significant relevance in research and pharmaceutical applications. Its molecular formula is , and it has a molecular weight of approximately 243.73 g/mol. This compound is classified under the category of synthetic organic compounds, specifically as a member of the class of substituted phenylpropanones, which are often explored for their biological activities and potential therapeutic uses .
The synthesis of 3-(Dimethylamino)-1-(3-methoxyphenyl)propan-1-one hydrochloride typically involves several key steps:
Technical details regarding the reaction mechanisms can vary, but they typically involve nucleophilic substitutions and condensation reactions to form the desired product.
The molecular structure of 3-(Dimethylamino)-1-(3-methoxyphenyl)propan-1-one hydrochloride can be described as follows:
InChI=1S/C12H17NO2.ClH/c1-13(2)8-7-12(14)10-5-4-6-11(9-10)15-3;/h4-6,9H,7-8H2,1-3H3;1H
CN(C)CCC(=O)C1=CC(=CC=C1)OC.Cl
This structure allows for various interactions with biological targets, making it an interesting candidate for pharmacological studies.
The chemical reactivity of 3-(Dimethylamino)-1-(3-methoxyphenyl)propan-1-one hydrochloride includes:
The mechanism of action for 3-(Dimethylamino)-1-(3-methoxyphenyl)propan-1-one hydrochloride is not fully elucidated but is believed to involve:
The purity of commercially available samples is often around 95%, which is crucial for research applications .
3-(Dimethylamino)-1-(3-methoxyphenyl)propan-1-one hydrochloride finds various applications in scientific research:
This compound's unique structure and properties make it a valuable subject for ongoing research within medicinal chemistry and pharmacology .
CAS No.: 33776-88-4
CAS No.: 593-98-6
CAS No.: 1404305-57-2
CAS No.:
CAS No.:
CAS No.: 473773-75-0